![molecular formula C16H14N2O B5671649 4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone](/img/structure/B5671649.png)
4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions of anthranilamides and aldehydes, utilizing catalysts like p-toluenesulfonic acid followed by oxidative dehydrogenation processes. Such methods have been highlighted for producing a variety of 4(3H)-quinazolinones under mild reaction conditions, including the introduction of N-alkoxy substituents and employing hypervalent iodine compounds for oxidative steps (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including "4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone," is characterized by spectral techniques such as FTIR, NMR, and UV spectroscopy. Density functional theory (DFT) calculations are often utilized to confirm the structure, illustrate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential, providing insights into the compound's molecular framework (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, demonstrating their reactivity and potential for derivatization. For instance, lithiation reactions enable the introduction of substituents into the quinazolinone nucleus, facilitating the synthesis of diverse derivatives with tailored properties (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives are influenced by their molecular structure. X-ray diffraction methods have been employed to elucidate the crystal structures of these compounds, revealing that their conformation and intermolecular interactions, such as hydrogen bonding and electrostatic interactions, play crucial roles in their physical characteristics (Rajnikant et al., 2001).
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including reactivity towards electrophiles and nucleophiles, which is fundamental to their biological activity and pharmacological potential. These properties are essential for their application in synthesizing bioactive molecules and developing therapeutic agents (He et al., 2014).
properties
IUPAC Name |
4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-13(10-8-11)18-12(2)14-5-3-4-6-15(14)17-16(18)19/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRRXPCYLDLVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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